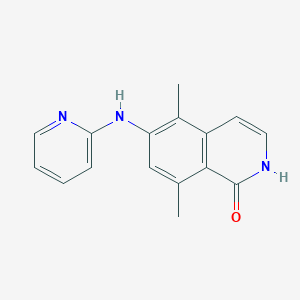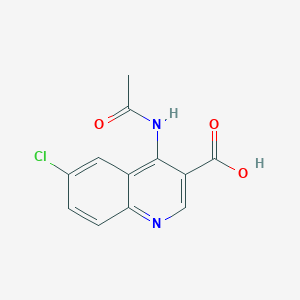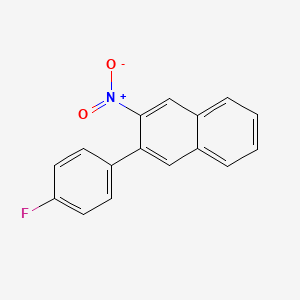
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane typically involves the reaction of 1-chloro-3-phenylpropan-2-yl chloride with methyltrichlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of silanol or siloxane derivatives.
Oxidation: Formation of phenolic silane derivatives.
Reduction: Formation of alkyl or aryl silane derivatives.
Applications De Recherche Scientifique
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Material Science: Employed in the production of silicon-based materials with unique properties such as high thermal stability and resistance to oxidation.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The phenyl group can also interact with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodiphenylsilane: Similar structure but with two phenyl groups instead of one.
Dichloromethylsilane: Lacks the phenyl group, making it less reactive in certain types of reactions.
Dichlorodipropylsilane: Contains two propyl groups, leading to different physical and chemical properties.
Uniqueness
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane is unique due to the presence of both a phenyl group and a chlorinated propyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives.
Propriétés
Formule moléculaire |
C10H13Cl3Si |
|---|---|
Poids moléculaire |
267.6 g/mol |
Nom IUPAC |
dichloro-(1-chloro-3-phenylpropan-2-yl)-methylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-14(12,13)10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clé InChI |
JETKJBXRHWYAFS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C(CC1=CC=CC=C1)CCl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)

![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)



![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)
![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)






